1-(2-Isocyanatoethyl)-4-methylbenzene
Description
Overview of Isocyanate Chemistry and its Significance in Advanced Materials Science
Isocyanates are a class of highly reactive organic compounds characterized by the functional group –N=C=O. wikipedia.org This group's reactivity, particularly with nucleophiles like alcohols and amines, makes isocyanates fundamental building blocks in polymer chemistry. wikipedia.orgcrowdchem.net The most significant application of isocyanates lies in the production of polyurethanes, a highly versatile class of polymers. patsnap.comnih.gov The reaction between a diisocyanate and a polyol (a molecule with multiple hydroxyl groups) forms the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. youtube.com
The immense versatility of polyurethanes has cemented the importance of isocyanate chemistry in advanced materials science. nih.gov By carefully selecting the type of isocyanate and polyol, chemists can tailor the properties of the resulting polyurethane to an extraordinary degree. youtube.com This adaptability allows for the creation of a wide spectrum of materials, including:
Flexible and Rigid Foams: Used for insulation in construction and refrigeration, as well as for cushioning in furniture and automotive seating.
Coatings and Adhesives: High-performance polyurethane coatings provide durability, and resistance to abrasion and environmental factors for automotive and aerospace applications. patsnap.com
Elastomers: These materials exhibit rubber-like elasticity and are used in applications requiring toughness and flexibility, such as wheels, rollers, and synthetic fibers. youtube.com
The continuous development of new isocyanate structures is a key driver of innovation, enabling the creation of next-generation materials with enhanced properties for a multitude of industrial applications. nih.gov
Structural Classification and Nomenclature of Aryl- and Alkyl-Isocyanates
Isocyanates are broadly classified into two main subgroups based on the nature of the organic moiety attached to the isocyanate functional group: aromatic (aryl) and aliphatic (alkyl) isocyanates. epa.gov
Aryl Isocyanates: In these compounds, the –N=C=O group is directly bonded to an aromatic ring. Common examples include Toluene (B28343) Diisocyanate (TDI) and Diphenylmethane Diisocyanate (MDI). crowdchem.netepa.gov Generally, aryl isocyanates are more reactive than their aliphatic counterparts. However, polyurethanes derived from aromatic isocyanates can be susceptible to degradation and color change upon exposure to ultraviolet (UV) light.
Alkyl Isocyanates: Here, the –N=C=O group is attached to a non-aromatic, saturated or unsaturated carbon atom. Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI) are industrially significant examples. epa.gov Polyurethanes made from aliphatic isocyanates typically exhibit superior stability to light and weathering. epa.gov The hydrolysis of alkyl isocyanates also proceeds significantly slower than that of aryl isocyanates. nih.govnih.gov
The compound of interest, 1-(2-Isocyanatoethyl)-4-methylbenzene , possesses a hybrid structure. It contains an aromatic (aryl) ring (the methylbenzene or toluene group) but the isocyanate group is attached to an ethyl spacer, making the –N=C=O group itself aliphatic in nature. This structure suggests it may offer a unique combination of properties.
The nomenclature follows IUPAC standards, where the position of the substituents on the benzene (B151609) ring is indicated by numbers. For example, in p-Tolyl isocyanate (or 1-Isocyanato-4-methylbenzene), the isocyanate group is directly attached to the benzene ring. nist.gov In the subject compound, the name "this compound" clearly describes a methyl group at position 4 of the benzene ring and a 2-isocyanatoethyl group at position 1.
| Property | Aryl Isocyanates | Alkyl Isocyanates |
|---|---|---|
| Structure | –NCO group attached to an aromatic ring | –NCO group attached to a non-aromatic carbon |
| Reactivity | Generally higher | Generally lower |
| UV Stability of Derived Polymer | Lower (can yellow over time) | Higher (more color stable) |
| Rate of Hydrolysis | Faster | Slower nih.govnih.gov |
| Examples | TDI, MDI crowdchem.net | HDI, IPDI epa.gov |
Historical Development and Evolution of Research on Isocyanate Derivatives
The history of isocyanate chemistry began in the mid-19th century. In 1849, French chemist Charles Adolphe Wurtz was the first to synthesize isocyanates. crowdchem.netnih.gov However, their potential as major industrial chemicals was not realized for nearly a century.
The pivotal moment for isocyanate chemistry came in 1937 when Otto Bayer and his team in Germany discovered that diisocyanates react with diols to produce polyurethanes. nih.gov This discovery of polyaddition polymerization opened the door to a vast new field of materials. Research and development accelerated during and after World War II, leading to the commercialization of flexible foams, elastomers, and coatings.
Early research focused predominantly on common aromatic isocyanates like TDI and MDI due to their high reactivity and the desirable properties of the resulting polymers. Over the decades, research has evolved significantly:
Expansion to Aliphatic Isocyanates: The need for weather- and light-stable coatings, particularly for the automotive industry, drove the development and study of aliphatic isocyanates like HDI and IPDI. epa.gov
Focus on Green Chemistry: The traditional method for synthesizing isocyanates involves the use of highly toxic phosgene (B1210022). wikipedia.orgepa.gov A major thrust of modern research is the development of "phosgene-free" synthesis routes to improve safety and environmental outcomes. wikipedia.org
Bio-based Isocyanates: Increasing environmental awareness has spurred research into synthesizing isocyanates from renewable resources, leading to the first commercial bio-based aliphatic polyisocyanate in 2015. nih.gov
Novel Structures: The synthesis and study of isocyanates with unique structures, such as the hybrid aromatic-aliphatic compound this compound, represent the ongoing effort to create polymers with highly specific and advanced properties.
Identification of Knowledge Gaps and Current Research Challenges pertinent to Isocyanatoethylbenzene Derivatives
While the chemistry of common diisocyanates is well-established, specific derivatives like those of isocyanatoethylbenzene are less explored, presenting several knowledge gaps and research challenges.
Efficient and Safe Synthesis: A primary challenge is the development of high-yield synthesis methods that avoid hazardous reagents like phosgene. wikipedia.orgepa.gov Alternative pathways, such as the Curtius or Lossen rearrangements of corresponding carboxylic acid derivatives, could be explored, but their industrial scalability for this specific molecule is not well-documented. wikipedia.org
Structure-Property Relationships: There is a lack of comprehensive data correlating the unique hybrid structure of this compound to the final properties of polymers derived from it. The influence of the ethyl spacer between the aromatic ring and the isocyanate group on reaction kinetics and the thermal, mechanical, and optical properties of the resulting polyurethanes is a significant knowledge gap.
Polymerization and Cross-linking Control: The reactivity of the aliphatic isocyanate group in this molecule needs to be precisely quantified. Understanding its reaction kinetics is crucial for controlling polymerization processes, achieving desired molecular weights, and managing the cross-linking density in the final polymer network, which dictates material properties like rigidity and flexibility. youtube.com
Advanced Applications: The potential of this specific monomer in creating advanced materials is largely unexplored. Research is needed to determine if its unique structure could lead to polyurethanes with improved adhesion, compatibility with other materials, or novel optical properties. nih.gov
Research Objectives and Scope for the Investigation of this compound
Addressing the identified knowledge gaps requires a focused research effort. The primary objectives for a thorough investigation of this compound would be:
To Develop an Optimized Synthesis Protocol: The initial objective is to establish a reliable, safe, and efficient laboratory-scale synthesis method for the compound, fully characterizing the product to confirm its identity and purity.
To Characterize Physicochemical Properties: A comprehensive characterization of the monomer's physical and chemical properties is necessary. This includes determining its boiling point, density, and spectroscopic data (NMR, IR, Mass Spectrometry).
To Investigate Polymerization Kinetics: The research would aim to study the reaction kinetics of this compound with model compounds, such as simple alcohols, to understand the reactivity of its isocyanate group.
To Synthesize and Characterize Novel Polyurethanes: A key objective is to use the monomer to synthesize a series of new polyurethane materials by reacting it with various polyols.
To Evaluate Polymer Properties: The scope would include a thorough evaluation of the thermal, mechanical, and optical properties of the newly synthesized polymers to establish clear structure-property relationships.
The scope of this investigation would be confined to the synthesis and characterization of the monomer and its derivative polymers on a laboratory scale. This foundational research would provide the necessary data to assess its potential for future development in specialized material applications.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 103809-68-3 | chemicalbook.com |
| Molecular Formula | C10H11NO | chemicalbook.com |
| Molecular Weight | 161.2 g/mol | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INACVOYMUBCLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 1 2 Isocyanatoethyl 4 Methylbenzene
Indirect Synthesis Routes from Amines and Carbamates
The most established synthetic strategies for isocyanates originate from primary amines or their carbamate (B1207046) derivatives. These indirect routes involve the conversion of the amine functionality into the isocyanate group through multi-step processes.
The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. nih.govuniversiteitleiden.nl This method, when applied to the synthesis of 1-(2-isocyanatoethyl)-4-methylbenzene, utilizes 2-(4-methylphenyl)ethylamine as the primary precursor. nist.gov The process typically occurs in two main stages:
Carbamoyl (B1232498) Chloride Formation: The primary amine, 2-(4-methylphenyl)ethylamine, reacts with an excess of phosgene (COCl₂) in an inert solvent at low temperatures. This initial reaction forms the corresponding carbamoyl chloride intermediate.
Dehydrochlorination: The reaction mixture is then heated, causing the carbamoyl chloride to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product. universiteitleiden.nl
This method can be performed in either a liquid phase or a gas phase. The liquid phase phosgenation is common for substantial tonnage production of isocyanates like MDI and TDI. nih.gov Gas-phase phosgenation, which involves vaporizing the amine at high temperatures (200-600 °C) before reacting it with gaseous phosgene, is also an established industrial process. nih.gov The primary drawbacks of this methodology are the extreme toxicity of phosgene and the generation of corrosive HCl as a byproduct, which necessitates stringent safety protocols and specialized equipment. beilstein-journals.orgresearchgate.net
Growing safety and environmental concerns have driven the development of synthetic routes that avoid the use of phosgene. researchgate.netnwo.nl These methods represent a greener and intrinsically safer approach to isocyanate synthesis.
Curtius Rearrangement: The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov For the synthesis of this compound, the required precursor would be 3-(p-tolyl)propanoyl azide. This acyl azide is typically prepared from the corresponding carboxylic acid, 3-(p-tolyl)propanoic acid. The reaction proceeds via a concerted mechanism, avoiding the formation of a free nitrene intermediate, and occurs with full retention of the migrating group's configuration. wikipedia.orgrsc.org The resulting isocyanate can be isolated or used in subsequent reactions. organic-chemistry.org This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govnih.gov
Urea (B33335) and Carbamate Cleavage: An important phosgene-free industrial process involves two main steps: the synthesis of a carbamate followed by its thermal decomposition to the isocyanate. nih.govacs.org The precursor amine, 2-(4-methylphenyl)ethylamine, can be reacted with agents like dimethyl carbonate (DMC) or urea to form the corresponding carbamate. nih.govresearchgate.net The subsequent thermal cleavage of the carbamate yields this compound and an alcohol (e.g., methanol (B129727) from a methyl carbamate), which can often be recycled. universiteitleiden.nl This process eliminates the use of chlorine, simplifying purification and enhancing product quality. acs.org The synthesis of carbamates from aliphatic amines and DMC can proceed under very mild conditions (<90 °C), achieving high yields. acs.org
Alternative Synthetic Pathways for Isocyanatoethyl Moieties
Beyond the primary routes starting from amines, other methodologies have been developed for isocyanate synthesis. The Staudinger–aza-Wittig reaction offers a phosgene-free alternative where an alkyl azide reacts with a phosphine (B1218219) (such as polymer-bound diphenylphosphine) to form an iminophosphorane. beilstein-journals.org This intermediate subsequently reacts with carbon dioxide under pressure to generate the desired isocyanate. beilstein-journals.org Another significant alternative is the reductive carbonylation of nitro compounds. universiteitleiden.nl In this approach, a nitroaromatic compound is reacted with carbon monoxide in the presence of a catalyst to directly or indirectly form the isocyanate group. nih.govuniversiteitleiden.nl
Optimization of Reaction Conditions and Reagent Selection
Optimizing the synthesis of this compound is critical for maximizing yield, minimizing byproducts, and ensuring economic viability. Key parameters for optimization include the choice of catalyst, solvent, temperature, pressure, and reaction time. nih.govresearchgate.net
For phosgene-free routes involving carbamate decomposition, catalyst development is a central focus. nih.gov Metal catalysts, particularly those based on zinc, are noted for their high activity, cost-effectiveness, and broad substrate compatibility. nih.govresearchgate.net The selection of solvent is also crucial; for instance, in the Staudinger–aza-Wittig reaction, acetonitrile (B52724) has been shown to facilitate higher conversion and yield compared to solvents like THF or DMF. beilstein-journals.org Temperature and pressure are significant variables, especially in gas-phase reactions and those involving gaseous reagents like carbon monoxide or carbon dioxide. beilstein-journals.org
| Synthetic Route | Precursor | Key Reagents | Typical Conditions | Optimization Focus |
| Phosgenation | 2-(4-Methylphenyl)ethylamine | Phosgene (COCl₂) | Inert solvent, low to high temp. | Control of phosgene excess, efficient HCl removal |
| Curtius Rearrangement | 3-(p-tolyl)propanoic acid | Acyl azide intermediates | Thermal or photochemical | Mild conditions to avoid side reactions |
| Carbamate Cleavage | 2-(4-Methylphenyl)ethylamine | Dimethyl Carbonate (DMC), Urea | <90°C for carbamate formation | Catalyst selection (e.g., Zinc acetate) for decomposition |
| Staudinger-aza-Wittig | 2-(p-tolyl)ethyl azide | PPh₃, CO₂ | 50-70°C, 14 bar CO₂ | Solvent choice (e.g., MeCN), CO₂ pressure |
Scale-Up Considerations for Laboratory and Industrial Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces significant challenges. adesisinc.com A primary concern during scale-up is the management of reaction exotherms. acs.org The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to difficulties in heat dissipation and potential thermal runaway, especially in highly exothermic reactions. acs.orgnoahchemicals.com
Key considerations for scale-up include:
Heat Transfer: Ensuring that cooling systems are adequate to handle the heat generated at an industrial scale. noahchemicals.com
Mixing and Reagent Addition: Maintaining efficient mixing and controlling the rate of reagent addition is critical to prevent localized concentration gradients and uncontrolled reactions. acs.org
Safety Protocols: Implementing comprehensive safety measures, particularly when handling hazardous materials like phosgene or potentially explosive intermediates like acyl azides. rsc.org Continuous-flow processes are increasingly being adopted to enhance safety by minimizing the accumulation of hazardous intermediates. nih.gov
Process Efficiency: Optimizing for yield and minimizing waste to ensure the process is economically and environmentally sustainable on a large scale. adesisinc.com
Stanford University's safety guidelines recommend an iterative approach to scale-up, never increasing the reaction scale by more than three times the previous run and conducting a thorough risk assessment at each stage. stanford.edu
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)
While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is present on the ethyl chain, would require stereoselective methods. The Curtius rearrangement is known to proceed with complete retention of configuration at the migrating carbon, making it a suitable method for converting chiral carboxylic acids into their corresponding chiral isocyanates without loss of enantiomeric purity. wikipedia.orgnih.gov
For creating chiral precursors, methods such as asymmetric hydrogenation or the use of chiral auxiliaries can be employed. For example, research into the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles demonstrates a pathway for creating stereocenters adjacent to a nitrogen atom, which could be adapted for synthesizing chiral amine precursors. nih.gov Such approaches are crucial for producing optically active building blocks for pharmaceuticals and other specialized materials.
Chemical Reactivity and Reaction Mechanisms of the Isocyanate Functionality in 1 2 Isocyanatoethyl 4 Methylbenzene
Nucleophilic Addition Reactions of the Isocyanate Group
Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom of the isocyanate group. This breaks the pi bond between the carbon and nitrogen, leading to a tetrahedral intermediate which is then typically protonated to yield the final product. youtube.com Due to the electrophilic nature of the carbon, isocyanates readily react with compounds containing active hydrogen atoms. nih.gov
The reaction between 1-(2-isocyanatoethyl)-4-methylbenzene and an alcohol results in the formation of a urethane (B1682113), also known as a carbamate (B1207046). This reaction is fundamental to the polyurethane industry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. vaia.com Studies have shown that this reaction can be complex, potentially involving multiple alcohol molecules participating in a supersystem to facilitate the proton transfer and stabilize the transition state. kuleuven.be The reaction rate is influenced by the type of alcohol, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be
The general reaction is as follows: R-NCO + R'-OH → R-NH-CO-OR'
| Reactant (Nucleophile) | Product | Functional Group Formed |
| Alcohol (R'-OH) | Urethane | -NH-CO-O- |
| Amine (R'-NH2) | Urea (B33335) | -NH-CO-NH- |
| Carboxylic Acid (R'-COOH) | Amide | -NH-CO-R' |
| Water (H2O) | Urea (via amine intermediate) | -NH-CO-NH- |
Isocyanates react rapidly with primary and secondary amines to produce substituted ureas. This reaction is generally faster than the reaction with alcohols. The mechanism is a straightforward nucleophilic addition where the nitrogen atom of the amine attacks the isocyanate carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the reaction. The high reactivity of amines with isocyanates makes this a very efficient method for forming urea linkages. scholaris.caresearchgate.net
The reaction of this compound with a carboxylic acid proceeds through a different pathway than with alcohols or amines. The initial nucleophilic addition of the carboxylic acid forms an unstable mixed anhydride (B1165640) intermediate. researchgate.net This intermediate readily undergoes a rearrangement and decarboxylation (loss of CO2) to yield an amide. researchgate.net This process is a useful method for creating amide bonds without the need for traditional coupling agents, although it may require elevated temperatures or catalysis. researchgate.netresearchgate.net Ionic liquids and certain metal salts, such as those of magnesium and calcium, have been shown to be effective catalysts for this reaction, increasing both the rate and selectivity. researchgate.netscielo.br
The reaction of isocyanates with water is a critical process, particularly in the context of polyurethane foam production. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid. ontosight.ai This carbamic acid spontaneously decomposes, releasing carbon dioxide and forming a primary amine. canada.ca The newly formed amine is highly reactive and will immediately attack another isocyanate molecule, resulting in the formation of a disubstituted urea. canada.caexcli.de The carbon dioxide gas generated in this reaction acts as a blowing agent in the production of polyurethane foams.
Other nucleophiles such as thiols (R-SH) can also react with isocyanates to form thiocarbamates, and enolates can add to isocyanates in certain synthetic applications. nih.gov
Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)
Beyond simple nucleophilic additions, the C=N double bond of the isocyanate group can participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds. Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes and other unsaturated systems.
A notable example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with nitrones. tandfonline.com Theoretical studies using density functional theory (DFT) have shown that the reaction between nitrones and isocyanates can proceed through either a concerted or a stepwise mechanism, depending on the polarity of the solvent. acs.org In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored, while a concerted mechanism is more likely in the gas phase or nonpolar solvents. acs.org These reactions lead to the formation of five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones. tandfonline.comacs.org
Oligomerization and Trimerization Pathways to Isocyanurates (e.g., from 1-isocyanato-4-methylbenzene)
In the presence of suitable catalysts, isocyanates can undergo self-addition reactions to form dimers (uretdiones via [2+2] cycloaddition) or, more commonly, trimers. The trimerization of isocyanates leads to the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). acs.orgnih.gov This cyclotrimerization is a key reaction used to create cross-links in polyurethane materials, enhancing their thermal stability and rigidity. nih.gov
A wide variety of catalysts can promote this reaction, including phosphines, N-heterocyclic carbenes, and various metal-based reagents. researchgate.net Anionic catalysts, such as acetate (B1210297) salts, are commonly used in industrial applications. acs.orgnih.gov
The mechanism for anionic trimerization is generally understood to involve the stepwise addition of three isocyanate molecules. acs.orgnih.gov Using 1-isocyanato-4-methylbenzene (p-tolyl isocyanate) as an example, the process is initiated by the nucleophilic attack of a catalyst, such as an acetate anion, on the electrophilic carbon of the isocyanate. This forms an anionic intermediate that then sequentially adds two more isocyanate molecules. The resulting trimeric intermediate then cyclizes to form the stable isocyanurate ring, regenerating the catalyst in the process. acs.org However, recent research suggests the mechanism, particularly with acetate-based catalysts, can be more complex, potentially involving multiple interconnected catalytic cycles where the acetate acts as a precatalyst. acs.orgacs.org
| Catalyst Type | Example(s) | Reference |
| Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | nih.gov |
| Fluoride Anions | Tetrabutylammonium Fluoride (TBAF) | acs.org |
| N-Heterocyclic Carbenes | (Various NHCs) | researchgate.net |
| Phosphines | (Various phosphines) | researchgate.net |
| Organometallic Reagents | Organotin, Aluminum-based reagents | researchgate.net |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism for these reactions typically proceeds in two steps: the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid deprotonation of this intermediate to restore aromaticity. msu.edumasterorganicchemistry.com
Substituent Effects on Ring Reactivity (e.g., methyl group influence)
Substituents alter the reactivity of the benzene ring by either donating or withdrawing electron density, which in turn stabilizes or destabilizes the cationic arenium ion intermediate formed during the rate-determining step. wikipedia.orgfiveable.me Groups that donate electrons increase the nucleophilicity of the ring and stabilize the intermediate, thus activating the ring and accelerating the reaction. Conversely, electron-withdrawing groups deactivate the ring. numberanalytics.com These electronic influences are transmitted via two primary mechanisms: inductive effects and resonance effects. chemistrysteps.com
Influence of the Methyl Group: The methyl group is a well-established activating group. libretexts.org It donates electron density to the benzene ring through two main effects:
Inductive Effect (+I): As an alkyl group, it is less electronegative than the sp²-hybridized carbons of the benzene ring and pushes electron density through the sigma bond. youtube.com This inductive donation enriches the ring with electrons.
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. This effect further increases electron density in the ring and provides significant stabilization to the arenium ion intermediate, particularly when the positive charge is located at the ortho or para positions relative to the methyl group. vanderbilt.edu
Influence of the 2-Isocyanatoethyl Group: The electronic effect of the -CH₂CH₂NCO group is more complex. The terminal isocyanate (-NCO) function is strongly electron-withdrawing due to the high electronegativity of its nitrogen and oxygen atoms. However, this group is separated from the aromatic ring by a two-carbon ethyl spacer. Inductive effects are known to weaken considerably with distance. youtube.com Therefore, the potent electron-withdrawing nature of the NCO group is significantly attenuated and has a minimal direct impact on the electron density of the aromatic ring. The substituent's character is primarily defined by the ethyl bridge attached to the ring. Like other alkyl groups, this ethyl moiety exerts a weak, electron-donating inductive effect (+I). quora.com Consequently, the 2-isocyanatoethyl group as a whole is considered to be a very weak activating group or, at worst, a very weak deactivating group.
Regioselectivity and Reaction Control
Regioselectivity in EAS refers to the position at which the new electrophile attaches to the substituted ring. Substituents direct incoming electrophiles to specific positions. studymind.co.uk
Directing Effects:
Methyl Group: As a classic activating group, the methyl group is an ortho-, para-director. youtube.com It directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.
2-Isocyanatoethyl Group: By virtue of its alkyl connection to the ring, this group is also predicted to be an ortho-, para-director. fiveable.me
Positional Analysis: In this compound, the para position is already occupied by the other substituent. The available positions for substitution are those ortho and meta to each group.
Positions 2 and 6 are ortho to the methyl group and meta to the 2-isocyanatoethyl group.
Positions 3 and 5 are ortho to the 2-isocyanatoethyl group and meta to the methyl group.
Since both groups direct to the ortho and para positions, their influences are synergistic in a sense, but a decision must be made between the positions ortho to the methyl group versus those ortho to the 2-isocyanatoethyl group. In such cases, the directing power of the more potent activating group prevails. The methyl group is a significantly stronger activator than the 2-isocyanatoethyl group. Therefore, substitution will be directed primarily to the positions ortho to the methyl group (positions 2 and 6).
Furthermore, the 2-isocyanatoethyl group is sterically bulkier than the methyl group. This steric hindrance would further disfavor the approach of an electrophile to the positions ortho to it (positions 3 and 5), reinforcing the electronically controlled preference for substitution at positions 2 and 6.
Kinetic and Thermodynamic Aspects of Key Reactions
The rate (kinetics) and product distribution (thermodynamics) of EAS reactions are intrinsically linked to the stability of the arenium ion intermediate. youtube.com The reaction proceeds through the pathway that has the lowest activation energy, which corresponds to the formation of the most stable intermediate. masterorganicchemistry.com
Kinetic Aspects: The rate-determining step of EAS is the formation of the arenium ion, a process that temporarily disrupts the ring's aromaticity. masterorganicchemistry.com Activating groups like the methyl group stabilize the transition state leading to this intermediate, thereby lowering the activation energy and increasing the reaction rate. As a result, electrophilic substitution reactions on this compound are expected to be kinetically faster than on benzene. The activating effect of alkyl groups on reaction rates is well-documented, as shown in the comparative data for nitration reactions.
| Compound | Relative Rate (Benzene = 1) |
|---|---|
| Benzene | 1 |
| Toluene (B28343) | 25 |
| tert-Butylbenzene | 16 |
Data sourced from literature on electrophilic aromatic substitution. msu.educerritos.edu This table illustrates the activating kinetic effect of alkyl groups.
Thermodynamic Aspects: The regiochemical outcome is determined by the relative thermodynamic stabilities of the possible arenium ion intermediates.
Attack at C2 (ortho to -CH₃): When the electrophile attacks at the position ortho to the methyl group, one of the resulting resonance structures places the positive charge on the carbon atom bonded to the methyl group (a tertiary carbocation). This structure is particularly stable due to the electron-donating inductive effect and hyperconjugation of the methyl group.
Attack at C3 (ortho to -CH₂CH₂NCO): Attack at this position results in an intermediate where one resonance structure places the positive charge on the carbon bearing the 2-isocyanatoethyl group. This is also stabilized by the inductive effect of the alkyl chain, but to a lesser extent than the methyl group's stabilization.
Attack at meta positions (relative to the stronger activator): Attack meta to the methyl group does not allow for a resonance structure where the positive charge is directly adjacent to the methyl group. The resulting secondary carbocation intermediates are less stable than the tertiary carbocation intermediate formed during ortho attack.
The transition state leading to the most stable intermediate will be the lowest in energy. Therefore, the reaction pathway that proceeds via substitution ortho to the methyl group is both kinetically and thermodynamically favored, leading to 2-substituted-4-methyl-1-(2-isocyanatoethyl)benzene as the major product.
Polymerization Science and Engineering of 1 2 Isocyanatoethyl 4 Methylbenzene
Polyurethane and Polyurea Synthesis via Polyaddition Reactions
The synthesis of polyurethanes and polyureas involves the step-growth polyaddition reaction of isocyanates with polyols and polyamines, respectively. nih.govresearchgate.net The isocyanate group (-N=C=O) is highly reactive toward nucleophiles containing active hydrogen, such as the hydroxyl groups of polyols and the amine groups of polyamines. tue.nl
Investigation of Monomer Reactivity in Step-Growth Polymerization
The reactivity of an isocyanate like 1-(2-isocyanatoethyl)-4-methylbenzene in step-growth polymerization is influenced by both electronic and steric factors. The presence of the electron-donating methyl group on the benzene (B151609) ring can modulate the electrophilicity of the isocyanate carbon. Generally, the reaction proceeds via nucleophilic attack on the carbonyl carbon of the isocyanate group. tue.nl
To achieve high molecular weight polymers, precise stoichiometric control of the reacting functional groups is crucial. According to the Carothers equation, a high degree of conversion is necessary, and any imbalance in the ratio of isocyanate groups to hydroxyl or amine groups will limit the final molecular weight of the polymer.
Table 1: Factors Influencing Isocyanate Reactivity in Step-Growth Polymerization
| Factor | Description | Expected Effect on this compound |
|---|---|---|
| Electronic Effects | The electron-donating methyl group on the aromatic ring slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted aromatic isocyanates. | May result in a moderate reaction rate that can be controlled. |
| Steric Hindrance | The ethyl spacer between the aromatic ring and the isocyanate group may reduce steric hindrance around the reactive -NCO group compared to isocyanates where the group is directly attached to the ring. | Could lead to faster reaction kinetics compared to sterically hindered isocyanates. |
| Reaction Conditions | Temperature, solvent polarity, and the presence of catalysts significantly affect reaction rates. | Higher temperatures generally increase the reaction rate. |
Catalyst Systems and Reaction Accelerators (e.g., di-n-butyltin dilaurate)
The polyaddition reactions of isocyanates are often accelerated by catalysts. Common catalysts include tertiary amines and organometallic compounds. google.com Di-n-butyltin dilaurate (DBTDL) is a widely used and highly effective catalyst for the urethane (B1682113) reaction (isocyanate-alcohol). thescipub.com
The mechanism of catalysis by DBTDL is believed to involve the formation of a complex between the tin catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate. This lowers the activation energy of the reaction, thereby increasing its rate. The choice and concentration of the catalyst are critical for controlling the curing time and the final properties of the polymer. thescipub.comgoogle.com
Copolymerization with Polyols and Polyfunctional Amines
This compound, being a monoisocyanate, would act as a chain-terminating or chain-capping agent in reactions with difunctional or polyfunctional polyols and amines. To form high molecular weight polymers, a di- or polyisocyanate is required. aidic.it
Homopolymerization Mechanisms of the Isocyanate Group
Homopolymerization of monoisocyanates can occur under specific conditions, leading to the formation of polyisocyanates, which are nylon-1 polymers. These polymers are known for their rigid, helical chain structures. researchgate.net The polymerization proceeds through the carbon-nitrogen double bond of the isocyanate group.
Anionic Polymerization (e.g., of aromatic monoisocyanates)
Anionic polymerization is the most common method for the homopolymerization of isocyanates. ethernet.edu.et The reaction is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., alkyllithiums) or alkali metal alkoxides, in a polar aprotic solvent at low temperatures. uni-bayreuth.de
The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon of the isocyanate monomer to form an amide anion. This anion then propagates by adding to subsequent monomer molecules. This process can exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, provided that termination and transfer reactions are minimized. researchgate.netuni-bayreuth.de
Table 2: General Conditions for Anionic Polymerization of Isocyanates
| Parameter | Typical Conditions |
|---|---|
| Initiators | Sodium naphthalenide, alkyllithium compounds (e.g., n-butyllithium). uni-bayreuth.denist.gov |
| Solvents | Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). |
| Temperature | Low temperatures, often below -78°C, are used to suppress side reactions like cyclotrimerization. |
Cationic Polymerization (e.g., of nitrogen-containing polymers)
Cationic polymerization of isocyanates is much less common and not as well-established as anionic polymerization. The isocyanate group is generally considered to be more susceptible to nucleophilic attack rather than electrophilic attack due to the electron-withdrawing nature of the oxygen and nitrogen atoms.
However, cationic polymerization is a known method for other types of monomers, particularly those with electron-rich double bonds or heterocyclic rings. taylorandfrancis.com The process is initiated by strong acids or Lewis acids, which generate a cationic active center that propagates the polymerization. taylorandfrancis.com For isocyanates, this would hypothetically involve the protonation or coordination of a Lewis acid to one of the heteroatoms, creating a cationic center that could then react with another monomer molecule. The feasibility and control of such a reaction for this compound would require specific investigation, as the conditions that promote cationic polymerization could also lead to other side reactions.
Free Radical Polymerization
Free radical polymerization is a primary method for polymerizing urethane methacrylate (B99206) monomers derived from isocyanates like this compound. nih.gov The methacrylate group on the synthesized monomer is susceptible to attack by free radicals, leading to chain propagation.
The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates primary free radicals. mdpi.com These radicals then react with the carbon-carbon double bond of the methacrylate group, initiating the polymerization chain. The polymerization proceeds via the sequential addition of monomer units to the growing radical chain. mcmaster.ca
The polymerization kinetics, including the rate of polymerization and the final monomer conversion, are influenced by several factors. These include the concentration of the monomer and initiator, the reaction temperature, and the presence of any inhibitors or chain transfer agents. ripublication.com For instance, higher initiator concentrations generally lead to a higher polymerization rate but may result in lower molecular weight polymers due to an increased rate of termination reactions.
The polymerization of methacrylates can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions through controlled radical polymerization techniques like Reversible Addition-Fragmention chain Transfer (RAFT) polymerization. researchgate.net
Table 1: Typical Parameters for Free Radical Polymerization of Urethane Methacrylates
| Parameter | Typical Value/Condition | Effect on Polymerization |
| Initiator | AIBN, Benzoyl Peroxide | Generates free radicals to start polymerization. |
| Initiator Concentration | 0.1 - 2.0 mol% | Higher concentration increases rate, may decrease molecular weight. |
| Monomer Concentration | Bulk or in solution (e.g., toluene) | Affects reaction rate and viscosity. |
| Temperature | 60 - 80 °C | Influences initiator decomposition rate and propagation kinetics. |
| Inhibitor | Hydroquinone, TEMPO | Prevents premature polymerization during storage. nih.gov |
Photopolymerization and UV-Curable Systems
Derivatives of this compound, particularly urethane methacrylates, are extensively used in photopolymerization and UV-curable systems. nih.govmdpi.com These systems offer rapid curing at ambient temperatures, low energy consumption, and low volatile organic compound (VOC) emissions. covestro.comradtech-europe.com
In a typical UV-curable formulation, the urethane methacrylate oligomer is mixed with a photoinitiator and potentially other reactive diluents. semanticscholar.org Upon exposure to UV radiation, the photoinitiator absorbs light and generates free radicals. epa.gov These radicals initiate the polymerization of the methacrylate groups, leading to the rapid formation of a crosslinked polymer network. The process is often completed in seconds. radtech-europe.com
The efficiency of the photopolymerization process is dependent on the type and concentration of the photoinitiator, the intensity of the UV light, and the chemical structure of the urethane methacrylate. mdpi.com The presence of the aromatic tolyl group from the original isocyanate can influence the UV absorption characteristics of the system.
Table 2: Components of a UV-Curable System Incorporating a Urethane Methacrylate
| Component | Function | Example |
| Urethane (Meth)acrylate Oligomer | Primary resin, provides core properties. | Product of this compound and HEMA. |
| Photoinitiator | Absorbs UV light to generate radicals. | Irgacure series, Omnirad series. semanticscholar.org |
| Reactive Diluent | Reduces viscosity, copolymerizes. | Methyl Methacrylate (MMA), Hexanediol Diacrylate (HDDA). researchgate.net |
| Additives | Modifies properties (e.g., adhesion, flow). | Adhesion promoters, flow agents. google.com |
Network Formation and Crosslinking Chemistry
The formation of a polymer network is a key feature of the polymerization of multifunctional monomers derived from isocyanates. If a diisocyanate is used to synthesize the urethane methacrylate, and this is then reacted with a diol, a linear polymer with pendant methacrylate groups can be formed. However, more commonly, multifunctional precursors are used to induce crosslinking.
For instance, reacting a diisocyanate with a stoichiometric excess of a diol can produce a hydroxyl-terminated prepolymer. This can then be end-capped with a molecule like 2-isocyanatoethyl methacrylate (IEM), introducing polymerizable groups at the chain ends. researchgate.net When these end-capped oligomers are polymerized, the multiple methacrylate groups per molecule lead to the formation of a three-dimensional crosslinked network. cmu.edu
The crosslinking reaction connects the linear or branched polymer chains into a single, insoluble, and infusible network. researchgate.net The density of this network, which is the number of crosslinks per unit volume, is a critical parameter that dictates the final properties of the material. A higher crosslink density generally leads to a more rigid material with higher hardness, improved chemical resistance, and a higher glass transition temperature.
The chemistry of network formation can be complex, and the point at which an infinite network (gel point) is formed can be predicted by theoretical models. researchgate.net The final structure of the network is influenced by the functionality of the monomers and oligomers, the reaction conditions, and the polymerization kinetics.
Structure-Property Relationships in Derived Polymeric Materials
The final properties of polymers derived from this compound are directly linked to their chemical structure at both the molecular and network levels. nih.gov
The Isocyanate Backbone: The presence of the tolyl group from the this compound precursor imparts a degree of rigidity and aromatic character to the polymer backbone. This can enhance thermal stability and mechanical strength.
The Urethane Linkage: The urethane groups (-NH-COO-) formed during the synthesis of the monomer are capable of forming strong hydrogen bonds. These intermolecular interactions contribute significantly to the mechanical properties of the material, such as toughness and abrasion resistance. radtech2020.com
The Polymerizable Group: The choice of methacrylate versus acrylate (B77674) for the polymerizable group influences both the polymerization rate and the properties of the resulting polymer. Methacrylates generally polymerize more slowly than acrylates but form polymers with higher glass transition temperatures and greater hardness due to the presence of the alpha-methyl group. semanticscholar.org
Crosslink Density: As mentioned previously, the degree of crosslinking is a dominant factor. Materials can be tailored from soft and flexible elastomers to hard and rigid thermosets by controlling the crosslink density. This is typically managed by adjusting the functionality of the reactants.
Table 3: Structure-Property Relationships in Urethane Methacrylate Polymers
| Structural Feature | Influence on Polymer Properties |
| Aromatic Core (Tolyl Group) | Increases rigidity, thermal stability, and refractive index. |
| Hydrogen Bonding (Urethane Linkages) | Enhances tensile strength, toughness, and chemical resistance. radtech2020.com |
| Flexible Segments (e.g., polyether diols) | If incorporated, increases flexibility and lowers the glass transition temperature. |
| High Crosslink Density | Increases hardness, modulus, and solvent resistance; reduces elongation. |
| Methacrylate vs. Acrylate Group | Methacrylates lead to harder, more rigid polymers with higher Tg. semanticscholar.org |
Functionalization and Derivatization Chemistry of 1 2 Isocyanatoethyl 4 Methylbenzene
Grafting and Surface Functionalization using Isocyanate Reactivity
The isocyanate group is exceptionally effective for the covalent attachment of molecules to solid surfaces, a process known as grafting or surface functionalization. This technique is crucial for altering the surface properties of materials, such as wettability, biocompatibility, and adhesion. The process relies on the reaction between the isocyanate group of 1-(2-isocyanatoethyl)-4-methylbenzene and nucleophilic functional groups present on a substrate's surface, such as hydroxyl (–OH) or primary/secondary amine (–NH2/–NHR) groups.
When reacting with hydroxyl groups, commonly found on the surface of materials like silica (B1680970), glass, and cellulose, a stable urethane (B1682113) linkage is formed. Similarly, a reaction with amine groups, present on aminated surfaces or certain polymers, results in the formation of a robust urea (B33335) linkage. researchgate.net These reactions are often catalyzed by pyridine (B92270) vapor or tertiary amines and can be performed in various organic solvents. researchgate.net This surface modification can transform a hydrophilic surface into a hydrophobic one by introducing the aromatic tolyl group of the molecule.
The ability to modify surfaces is critical for applications ranging from chromatography, where stationary phases are functionalized to control separation, to biomedical devices, where surfaces are tailored to control protein adsorption and cell adhesion. scispace.com
Table 1: Examples of Surface Functionalization Reactions
| Substrate Material | Surface Functional Group | Reactant | Resulting Linkage |
|---|---|---|---|
| Silica (SiO₂) | Silanol (Si-OH) | This compound | Urethane (Carbamate) |
| Alumina (Al₂O₃) | Hydroxyl (Al-OH) | This compound | Urethane (Carbamate) |
| Cellulose | Hydroxyl (-OH) | This compound | Urethane (Carbamate) |
| Aminated Polymer | Amine (-NH₂) | This compound | Urea |
Synthesis of Novel Heterocyclic Compounds from Isocyanate Group
The isocyanate functionality is a key precursor in the synthesis of a wide variety of heterocyclic compounds. capes.gov.br The electron-deficient carbon and the cumulated double bond system of the –N=C=O group allow it to participate in various cyclization and cycloaddition reactions.
One common pathway is the reaction with bifunctional reagents. For example, reacting this compound with compounds containing both an amine and a hydroxyl group (e.g., ethanolamine) can lead to the formation of cyclic ureas or urethanes. Intramolecular cyclization can also occur in derivatives of the molecule under specific conditions. For instance, the reaction of an isothiocyanate with a hydrazide can be followed by an intramolecular heterocyclization to form a 1,3-thiazin-4-one derivative. researchgate.net
Furthermore, isocyanates are known to undergo [2+2], [3+2], and [4+2] cycloaddition reactions. The reaction of an isocyanate with an electron-rich alkene can yield a β-lactam ring, while reaction with a 1,3-dipole like an azide (B81097) can produce a triazolinone heterocycle. These synthetic routes are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds with specific functions.
Table 2: Potential Heterocyclic Syntheses
| Reaction Type | Co-reactant Type | Potential Heterocycle Formed |
|---|---|---|
| Nucleophilic Addition-Cyclization | Amino-alcohols | Oxazolidinone |
| Nucleophilic Addition-Cyclization | Hydrazides | Triazolidine-dione |
| [3+2] Cycloaddition | Azides | Triazolinone |
| [4+2] Diels-Alder Cycloaddition | Dienes | Dihydropyridinone |
Preparation of Functional Monomers for Advanced Polymer Architectures
This compound can serve as a valuable reagent for synthesizing functional monomers, which are the building blocks for polymers with specialized properties and complex architectures. specificpolymers.comresonac.com By reacting the isocyanate group with a molecule that contains both a nucleophilic group (like –OH or –NH2) and a polymerizable group (like a vinyl or acrylate (B77674) moiety), a new monomer can be created.
A prominent example of this strategy involves reacting an isocyanate with a hydroxy-functional acrylate, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). The reaction between the isocyanate of this compound and the hydroxyl group of HEMA would yield a new urethane-containing methacrylate monomer. This monomer can then be polymerized or copolymerized using standard techniques like free-radical polymerization to incorporate the 4-methylphenethyl group into a polymer chain. Monomers of this type, often referred to as monoisocyanate-(meth)acrylate monomers, are known to be useful in the synthesis of urethane acrylate oligomers. google.com
Polymers derived from such functional monomers can exhibit unique properties, including improved thermal stability, specific adhesion characteristics, and tailored refractive indices, making them suitable for applications in coatings, adhesives, and optical materials. google.com
Table 3: Synthesis of Functional Monomers
| Nucleophilic Reactant w/ Polymerizable Group | Resulting Functional Monomer Structure | Polymerization Method |
|---|---|---|
| 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate with a urethane linker to the 4-methylphenethyl group | Free Radical, ATRP, RAFT |
| 2-Hydroxyethyl acrylate (HEA) | Acrylate with a urethane linker to the 4-methylphenethyl group | Free Radical, ATRP, RAFT |
| Allyl alcohol | Allyl ether with a urethane linker to the 4-methylphenethyl group | Free Radical Polymerization |
Post-Polymerization Functionalization of Isocyanate-Derived Materials
Post-polymerization functionalization is a powerful strategy for introducing specific chemical functionalities into a polymer after its initial synthesis. cmu.eduwiley-vch.de This approach allows for the creation of complex macromolecules that would be difficult to produce by direct polymerization of functional monomers. If this compound is incorporated into a polymer, its isocyanate group can serve as a reactive handle for subsequent modification.
For this strategy to be viable, the isocyanate group must remain intact during the initial polymerization process. This can be achieved by using polymerization techniques that are tolerant to reactive functional groups or by protecting the isocyanate group and deprotecting it after polymerization. Once the polymer backbone containing the pendant isocyanate group is formed, it can be reacted with a variety of nucleophilic molecules to attach different side chains. researchgate.net
For example, a polymer with pendant this compound units could be reacted with amines, alcohols, or thiols to introduce new functionalities. researchgate.net This method is highly versatile for creating materials with tailored properties, such as drug-polymer conjugates, polymer-supported catalysts, or stimuli-responsive materials. The ability to characterize the base polymer before modification is a key advantage of this approach. cmu.edu
Table 4: Post-Polymerization Functionalization Schemes
| Base Polymer with Pendant Isocyanate | Functionalizing Agent | Attached Functional Group |
|---|---|---|
| Poly(styrene-co-1-(2-isocyanatoethyl)-4-methylbenzene) | Poly(ethylene glycol) (PEG) | Hydrophilic PEG chains |
| Poly(acrylate-co-1-(2-isocyanatoethyl)-4-methylbenzene) | Dodecylamine | Hydrophobic alkyl chains |
| Poly(styrene) with isocyanate end-group | Anthracene-methanol | Fluorescent labels |
Derivatization for Controlled Release or Responsive Systems
The reactivity of the isocyanate group can be harnessed to develop materials capable of controlled release or that respond to external stimuli. This involves derivatizing this compound with a molecule of interest (e.g., a drug, fragrance, or dye) through a linkage that is stable under normal conditions but cleavable upon exposure to a specific trigger.
For instance, the isocyanate can be reacted with a molecule containing a hydroxyl or amine group to form a urethane or urea bond, respectively. If the linking molecule is designed to be sensitive to changes in pH, temperature, light, or the presence of a specific enzyme, the active molecule can be released on demand.
An example would be to link a therapeutic agent via a linker that contains a pH-labile group. The resulting derivative, when incorporated into a larger system like a nanoparticle or hydrogel, would be stable at physiological pH but would cleave and release the drug in the acidic environment of a tumor or within a specific cellular compartment. Similarly, photo-cleavable linkers can be used to trigger release with light, allowing for high spatial and temporal control. This strategy is a cornerstone of advanced drug delivery systems and smart materials design.
Table 5: Components for Controlled Release Systems
| Active Molecule | Linker Type | Trigger for Release | Resulting Linkage |
|---|---|---|---|
| Drug with -OH group | pH-sensitive acetal | Low pH | Urethane |
| Dye with -NH₂ group | Photo-cleavable nitrobenzyl group | UV Light | Urea |
| Biocide with -OH group | Enzyme-cleavable peptide | Specific enzyme | Urethane |
Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Isocyanatoethyl 4 Methylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for structural confirmation and mechanistic studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 1-(2-isocyanatoethyl)-4-methylbenzene. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, while 2D NMR techniques establish connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, ethyl, and methyl protons. The para-substituted aromatic protons would appear as a characteristic AA'BB' system, resulting in two doublets in the aromatic region (~7.0-7.2 ppm). The ethyl group protons would present as two triplets: the methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would be found at approximately 2.9 ppm, and the methylene group adjacent to the isocyanate group (-CH₂-NCO) would be shifted further downfield to around 3.6 ppm due to the electronegativity of the nitrogen atom. chemicalbook.com The methyl group on the benzene (B151609) ring (-CH₃) would appear as a sharp singlet at about 2.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The highly deshielded carbon of the isocyanate group (-NCO) is expected to have a chemical shift in the range of 120-130 ppm. The aromatic carbons would appear between 128 and 140 ppm, with the ipso-carbons (the one bearing the methyl group and the one bearing the ethyl group) showing distinct shifts. The ethyl carbons (-CH₂CH₂-) would resonate in the aliphatic region, typically between 35 and 45 ppm. oregonstate.edu The methyl carbon (-CH₃) would be observed at approximately 21 ppm. oregonstate.edulibretexts.org
2D NMR Spectroscopy: For definitive structural elucidation, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would show correlations between the coupled protons of the ethyl group, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general chemical shift theory. Solvent: CDCl₃.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Ar-H (2H) | ~7.15 | Doublet | ~129.5 |
| Ar-H (2H) | ~7.10 | Doublet | ~129.0 |
| Ar-C -CH₃ | - | - | ~137.0 |
| Ar-C -CH₂ | - | - | ~136.0 |
| Ar-CH₂-CH₂ -NCO | ~3.60 | Triplet | ~44.0 |
| Ar-CH₂ -CH₂-NCO | ~2.90 | Triplet | ~36.0 |
| Ar-CH₃ | ~2.35 | Singlet | ~21.0 |
| -N=C =O | - | - | ~125.0 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the key functional groups within this compound and for monitoring the progress of reactions involving this compound.
Infrared (IR) Spectroscopy: The most prominent and characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. cdnsciencepub.com Its high intensity and distinct position make it an excellent marker for the presence of the isocyanate functionality. Other expected absorptions include C-H stretching vibrations from the aromatic ring (~3000-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the asymmetric -NCO stretch is weak in the Raman spectrum, the symmetric stretch is typically strong and appears at a lower frequency. cdnsciencepub.com This allows for unambiguous confirmation of the isocyanate group. The aromatic ring vibrations, particularly the ring "breathing" mode, often give rise to strong signals in the Raman spectrum, providing a clear fingerprint for the substituted benzene moiety.
Reaction Monitoring: These techniques are powerful for real-time reaction monitoring. For instance, in the synthesis of this compound from a corresponding precursor (e.g., via a Curtius rearrangement of an acyl azide), one could monitor the disappearance of the azide (B81097) peak (~2140 cm⁻¹) and the simultaneous appearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum to track the reaction's progress and completion.
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |
| Asymmetric -N=C=O Stretch | 2250 - 2280 | Very Strong | Weak |
| Symmetric -N=C=O Stretch | 1400 - 1450 | Weak | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure through the analysis of fragmentation patterns.
The molecule has a chemical formula of C₁₀H₁₁NO, corresponding to a monoisotopic mass of 161.0841 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 161. Aromatic isocyanates are known to produce relatively stable molecular ions. researchgate.net
The fragmentation of the molecular ion is predictable based on the structure. A primary fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the aromatic ring (benzylic cleavage). This would result in the formation of a highly stable methyl-substituted tropylium (B1234903) ion at m/z 105. Another significant fragmentation would be the loss of the entire isocyanate group, leading to a fragment at m/z 119, corresponding to the [C₉H₁₁]⁺ ion. libretexts.orgchemguide.co.uk Further fragmentation of the aromatic portion of the molecule can also be expected.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 161 | Molecular Ion | [C₁₀H₁₁NO]⁺˙ | Parent peak |
| 119 | [M - NCO]⁺ | [C₉H₁₁]⁺ | Loss of the isocyanate radical |
| 105 | [CH₃C₆H₄CH₂]⁺ | [C₈H₉]⁺ | Benzylic cleavage, forms a stable tropylium-like ion |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from rearrangement/fragmentation |
X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)
Should this compound or one of its derivatives be obtained in a suitable crystalline form, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice.
An XRD analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the geometry of the benzene ring, the ethyl linker, and the isocyanate group. Furthermore, XRD reveals intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules pack in the solid state. While no specific crystal structure data for this compound is publicly available, the technique remains the gold standard for absolute structural confirmation of crystalline organic compounds. researchgate.netresearchgate.net
Electron Microscopy and Atomic Force Microscopy for Morphological Characterization of Derived Materials (e.g., SEM for hydrogels)
When this compound is used as a monomer or cross-linking agent to create polymeric materials, such as hydrogels, its molecular structure dictates the macroscopic properties of the resulting material. Electron microscopy techniques are crucial for characterizing the morphology of these materials.
Computational Chemistry and Theoretical Investigations of 1 2 Isocyanatoethyl 4 Methylbenzene
Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of isocyanates. The reactivity of the isocyanate group (-N=C=O) is largely governed by the charge distribution across these three atoms.
Quantum mechanical calculations on isocyanic acid (H-N=C=O) show a significant partial positive charge on the carbon atom and partial negative charges on the nitrogen and oxygen atoms. ebrary.net This charge distribution highlights the electrophilic nature of the isocyanate carbon, making it susceptible to nucleophilic attack. For 1-(2-isocyanatoethyl)-4-methylbenzene, the electron-donating nature of the tolyl group, transmitted through the ethyl bridge, would slightly modulate this charge distribution compared to a simple alkyl isocyanate.
Electronic Factors Influencing Reactivity:
Substituent Effects: The p-methyl group on the benzene (B151609) ring is weakly electron-donating. This effect, although attenuated by the ethyl spacer, would slightly increase the electron density on the isocyanate group compared to an unsubstituted phenethyl isocyanate. This might subtly decrease its reactivity towards nucleophiles compared to isocyanates with electron-withdrawing groups.
Molecular Electrostatic Potential (MEP): MEP maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For aromatic isocyanates, the MEP would show a region of positive potential around the isocyanate carbon, confirming it as the primary site for nucleophilic attack. Studies have shown that MEP can be a versatile measure for substituent effects in various chemical reactions. rsc.org
DFT studies on similar molecules, like p-tolyl-isocyanate, have been used to investigate its reaction with radicals, providing insights into the site-selectivity of reactions involving the aromatic ring and the isocyanate group. acs.org Such studies indicate that addition to the aromatic ring can be a competing pathway, depending on the reactant.
Below is a hypothetical data table illustrating the kind of information that DFT calculations could provide for this compound, based on typical values for similar aromatic isocyanates.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -8.5 to -9.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.5 to -1.5 eV | Relates to the ability to accept electrons; a lower LUMO energy indicates higher electrophilicity. |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Charge on NCO Carbon | +0.4 to +0.6 e | Confirms the electrophilic nature of the carbon atom, making it the primary site for nucleophilic attack. |
| Dipole Moment | 2.0 to 3.0 D | Influences intermolecular interactions and solubility. |
Note: These values are illustrative and based on general knowledge of similar compounds. Specific DFT calculations would be required for precise values for this compound.
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanism of reactions involving this compound, such as urethane (B1682113) formation with alcohols, requires detailed reaction pathway analysis and the modeling of transition states. Transition state theory (TST) is a fundamental concept used to explain reaction rates. wikipedia.orglibretexts.org
Computational studies on the reaction of isocyanates with alcohols have revealed that the process can be complex, often involving the participation of multiple alcohol molecules acting as a catalyst or a proton shuttle. kuleuven.be The reaction generally proceeds through a concerted mechanism where the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, and the hydroxyl proton is transferred to the nitrogen atom.
Key Findings from Model Systems (e.g., Phenyl Isocyanate + Methanol):
Transition State Geometry: DFT calculations show that the transition state involves a four- or six-membered ring, depending on whether a single alcohol molecule or an alcohol dimer/trimer is involved. nethouse.runih.gov
Activation Energy: The energy barrier for the reaction is significantly lowered by the presence of additional alcohol molecules or a catalyst. For instance, the reaction of methyl isocyanate with a linear methanol (B129727) trimer is both kinetically and thermodynamically more favorable than with a cyclic trimer. nethouse.ru
Catalysis: The catalytic effect of amines in urethane formation has been extensively modeled. The catalyst can activate either the isocyanate or the alcohol, lowering the activation energy of the transition state. nih.gov
A study on the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) revealed a two-step mechanism in the presence of excess isocyanate, where an allophanate (B1242929) intermediate is formed. nih.govnih.gov The calculated reaction barrier for the formation of the six-centered transition state was found to be 62.6 kJ/mol in a THF solvent model. nih.govnih.gov
The following table presents typical activation energies for urethane formation from different isocyanates, which provides a comparative context for the likely reactivity of this compound.
| Isocyanate System | Reaction Condition | Activation Energy (kJ/mol) | Reference |
| Phenyl Isocyanate + 1-Propanol | Stoichiometric | ~60-70 | nih.govnih.gov |
| Phenyl Isocyanate + 1-Propanol | Alcohol Excess | Lower than stoichiometric | nih.govnih.gov |
| Phenyl Isocyanate + 1-Propanol | Isocyanate Excess | Lower than stoichiometric | nih.govnih.gov |
| HDI + Polyester Polyol | Non-catalyzed | ~45 | researchgate.netehu.es |
| MDI + Polyester Polyol | Non-catalyzed | ~40-42 | researchgate.net |
Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Chain Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of large systems, such as polymers, over time. wpmucdn.com For polyurethanes derived from this compound, MD simulations can provide insights into polymer chain packing, intermolecular interactions, and macroscopic properties like the glass transition temperature and mechanical strength.
The properties of polyurethanes are largely determined by the microphase separation of hard and soft segments. The urethane linkages, formed from the isocyanate, contribute to the hard segments, which engage in strong hydrogen bonding. These interactions are crucial for the material's mechanical properties.
Insights from MD Simulations of Polyurethanes:
Intermolecular Interactions: MD studies on aliphatic isocyanurates have highlighted the importance of dispersion forces and specific interactions between NCO groups and isocyanurate rings. mdpi.comresearchgate.net In polyurethanes, hydrogen bonding between the N-H group of one urethane linkage and the carbonyl oxygen (C=O) of another is the dominant intermolecular interaction. researchgate.net
Polymer Chain Dynamics: Simulations can model the mobility of polymer chains, which is related to properties like viscosity and the glass transition temperature. The presence of the bulky tolyl group in polymers of this compound would likely restrict chain mobility compared to a purely aliphatic polyurethane.
Mechanical Properties: MD simulations can be used to predict mechanical properties like Young's modulus and tensile strength by simulating the response of the polymer structure to applied stress. mdpi.comdigitallibrarynasampe.org
A force field, which is a set of parameters describing the potential energy of the system, is essential for MD simulations. While specific force fields for polyurethanes derived from this compound may not be readily available, existing force fields like PCFF or OPLS-AA can be adapted or parameterized for this purpose. wpmucdn.commdpi.com
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govyoutube.comyoutube.com For isocyanates, a QSRR model could predict their reaction rates with nucleophiles based on calculated molecular descriptors.
While a specific QSRR study for this compound is not available, the principles of QSRR can be outlined.
Development of a QSRR Model for Isocyanate Reactivity:
Dataset: A series of isocyanates with varying substituents would be selected.
Descriptors: For each isocyanate, a set of molecular descriptors would be calculated using quantum chemistry methods. These could include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors.
Reactivity Data: The reaction rates of these isocyanates with a standard nucleophile (e.g., n-butanol) would be experimentally measured.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the observed reactivity.
Such a model could take the form:
log(k) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...
where k is the reaction rate constant and c are the regression coefficients.
For this compound, relevant descriptors would likely include the partial charge on the isocyanate carbon, the energy of the LUMO, and a steric parameter describing the bulkiness of the substituted phenethyl group.
Thermodynamic and Kinetic Modeling of Polymerization and Functionalization Reactions
Thermodynamic and kinetic modeling are crucial for understanding and controlling the polymerization and functionalization reactions of this compound.
Thermodynamics:
The formation of the urethane bond is an exothermic reaction. ebrary.net The heat of reaction for isocyanate-alcohol reactions typically ranges from -16 to -34 kcal/mol. ebrary.net However, the urethane linkage can undergo thermal reversion to the starting isocyanate and alcohol at elevated temperatures, indicating that the reaction is in a temperature-dependent equilibrium. ebrary.net The thermal stability of the urethane bond is influenced by the structure of the isocyanate and alcohol. Aromatic isocyanates generally form less thermally stable urethanes than aliphatic ones. ebrary.net
Kinetics:
The kinetics of polyurethane formation are often complex and can exhibit autocatalytic behavior, where the urethane product itself catalyzes the reaction. researchgate.netehu.esresearchgate.net The reaction rate is influenced by several factors, including the concentrations of reactants, temperature, solvent, and catalysts. researchgate.net
Kinetic models, such as the Kamal autocatalytic equation, are often used to describe the polymerization process. researchgate.netehu.es These models can be used to predict the conversion of reactants over time under different reaction conditions.
Free Volume Principle:
The free volume theory is a concept used to describe the mobility of polymer chains and its effect on reaction kinetics, particularly as the system approaches vitrification (the glass transition). askfilo.comualberta.caresearchgate.netresearchgate.net As the polymerization of this compound proceeds, the viscosity of the system increases, and the free volume decreases. This reduction in molecular mobility can lead to a decrease in the reaction rate, as the diffusion of reactive groups becomes the rate-limiting step. Kinetic models for polymerization at high conversion often incorporate free volume effects to accurately predict the final degree of cure.
Chemical Transformations and Materials Science Applications of 1 2 Isocyanatoethyl 4 Methylbenzene Derivatives
Future Research Directions and Outlook for 1 2 Isocyanatoethyl 4 Methylbenzene
Exploration of Sustainable and Green Synthesis Routes
The industrial production of aromatic isocyanates has traditionally relied on the phosgene (B1210022) route, a process that involves highly toxic reagents like phosgene and chlorinated compounds. researchgate.net A primary objective for future research is to develop greener, phosgene-free synthetic pathways for 1-(2-isocyanatoethyl)-4-methylbenzene that minimize environmental impact and enhance safety. patsnap.com
Key research avenues include:
Reductive Carbonylation: This method involves the carbonylation of corresponding nitroaromatic or aminoaromatic compounds. The reductive carbonylation of nitro compounds, in particular, presents a promising alternative to phosgenation. researchgate.netuniversiteitleiden.nl Research will likely focus on optimizing reaction conditions and catalysts to improve yields and selectivity for the specific target molecule.
Carbamate (B1207046) Decomposition: An indirect, non-phosgene route involves the synthesis of a carbamate intermediate, followed by its thermal or catalytic decomposition to yield the isocyanate and an alcohol, which can often be recycled. universiteitleiden.nlnih.gov Future studies could investigate efficient methods for producing the carbamate precursor of this compound and catalysts that lower the decomposition temperature, thereby reducing energy consumption and byproduct formation. nih.gov
Utilization of CO2 as a C1 Source: Aligning with the principles of a circular economy, research is exploring the use of carbon dioxide as a feedstock for chemical synthesis. researchgate.net Developing processes where CO2 can be incorporated to form the isocyanate group, potentially through intermediates like carbamates derived from amines and CO2-derived reagents (e.g., dimethyl carbonate), is a significant long-term goal. researchgate.netresearchgate.net
Bio-based Precursors: A forward-looking approach involves synthesizing the aromatic and ethyl components of the molecule from renewable, bio-based raw materials. patsnap.comyoutube.com This strategy aims to reduce the carbon footprint associated with petrochemical feedstocks and is part of a broader industry shift toward sustainable chemistry. youtube.com
Table 1: Comparison of Synthesis Routes for Aromatic Isocyanates
| Feature | Conventional Phosgene Route | Emerging Green Routes |
|---|---|---|
| Primary Reagents | Primary amines, phosgene (COCl2) | Nitro compounds, amines, CO, CO2, alcohols |
| Key Intermediates | Carbamoyl (B1232498) chlorides | Carbamates, ureas |
| Byproducts | Hydrogen chloride (HCl) | Carbon dioxide (CO2), water, recyclable alcohols |
| Safety Concerns | Use of extremely toxic phosgene | Generally reduced toxicity, avoids phosgene |
| Sustainability | Relies on chlorine chemistry, high toxicity | Potential use of renewable feedstocks and CO2 |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to improving the economic and environmental viability of isocyanate synthesis. Future research will focus on designing highly active and selective catalysts tailored for the production of this compound.
Areas for development include:
Homogeneous and Heterogeneous Catalysts: For non-phosgene routes like carbamate decomposition, research into both single-component metal catalysts (e.g., based on zinc or tin) and composite catalysts is needed to achieve high conversion and selectivity at lower temperatures. nih.gov The development of heterogeneous catalysts is particularly attractive as they are easier to separate from the reaction mixture and can be reused, aligning with green chemistry principles. nih.gov
Catalyst Screening for Trimerization Control: Isocyanates can undergo side reactions, notably trimerization to form isocyanurates. researchgate.net While desirable in some applications, it reduces the yield of the target monomer. A key research direction is the screening and design of catalysts that selectively promote the desired synthesis reaction while suppressing oligomerization, thereby ensuring a lower free monomer content in subsequent applications. researchgate.net
Lewis Acid Catalysis: Metal catalysts often function as Lewis acids, activating the isocyanate group. paint.org A deeper mechanistic understanding of how different Lewis acids interact with the precursors of this compound could lead to the rational design of catalysts that enhance reaction rates and control selectivity. paint.org
Asymmetric Catalysis: Given the potential for creating chiral materials, the development of chiral catalysts for reactions involving the isocyanate group could open new applications in stereoselective synthesis and functional materials. nih.gov
Table 2: Overview of Catalytic Systems in Isocyanate Chemistry
| Catalyst Type | Function / Reaction | Potential Advantages | Research Focus |
|---|---|---|---|
| Zinc or Tin Compounds | Carbamate decomposition | High activity, cost-effective | Optimizing for lower temperatures and substrate compatibility nih.gov |
| Palladium Complexes | Reductive carbonylation | Phosgene-free route from nitro compounds | Improving catalyst stability and turnover number universiteitleiden.nl |
| Lead Compounds | Carbamate synthesis from urea (B33335) | High catalytic activity and selectivity | Understanding the active catalytic species, catalyst recycling researchgate.net |
| Tertiary Amines / Metal Salts | Urethane (B1682113) formation, trimerization | Control over polymerization and cross-linking rates | Tuning selectivity between urethane and isocyanurate formation researchgate.netpaint.org |
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both components, such as the flexibility and processability of polymers with the rigidity and thermal stability of inorganic materials like silica (B1680970) or titania. researchgate.netresearchgate.net The unique structure of this compound makes it an excellent candidate for use as a molecular linker in these composites.
Future research will likely explore:
Surface Functionalization of Nanoparticles: The isocyanate group can react readily with hydroxyl groups present on the surface of inorganic nanoparticles (e.g., SiO2, TiO2). This allows for the covalent grafting of the organic molecule onto the inorganic phase. nih.gov This modification can improve the dispersion of nanoparticles within a polymer matrix and enhance the interfacial adhesion between the two phases. nih.gov
Sol-Gel Processes: this compound can be incorporated into sol-gel synthesis. By co-condensing with metal alkoxide precursors (e.g., tetraethoxysilane), the organic moiety becomes an integral part of the resulting inorganic network. dtic.mil This creates a Class II hybrid material where the organic and inorganic components are linked by strong covalent bonds.
Development of Functional Coatings: Hybrid materials derived from this isocyanate could be used to create scratch-resistant, anti-corrosive, or UV-protective coatings. dtic.milradtech.org The aromatic ring offers potential for UV absorption, while the inorganic network provides hardness and durability.
Advanced Characterization Techniques for In Situ Reaction Monitoring
To optimize synthesis and polymerization reactions involving isocyanates, a detailed understanding of reaction kinetics, intermediates, and endpoints is crucial. mt.com Traditional offline analysis methods can be slow and may not capture the behavior of transient species. Future research will increasingly rely on advanced in situ characterization techniques.
A key technology in this area is in situ Fourier-transform infrared (FT-IR) spectroscopy . This powerful process analytical technology (PAT) allows for real-time monitoring of reactions. researchgate.netmt.com
Real-Time Kinetic Analysis: By tracking the characteristic absorption band of the isocyanate group (~2270 cm⁻¹), researchers can continuously monitor its concentration throughout a reaction. researchgate.net This provides precise data on reaction initiation, progression, and conversion rates under actual process conditions. mt.com
Detection of Intermediates and Byproducts: In situ FT-IR can simultaneously quantify reactants, products, and the formation of any intermediates or byproducts, offering a comprehensive understanding of the reaction mechanism. mt.commt.com
Process Optimization and Control: The real-time data generated enables immediate adjustments to process parameters like temperature or reactant feed rates. mt.com This facilitates the optimization of reactions to maximize yield, ensure product quality, and meet safety specifications by controlling residual isocyanate levels. mt.commt.com
Table 3: Advanced Techniques for Monitoring Isocyanate Reactions
| Technique | Information Provided | Application in Research |
|---|---|---|
| In situ FT-IR Spectroscopy | Real-time concentration of NCO groups, reactants, and products. researchgate.net | Kinetic studies, reaction mechanism analysis, endpoint determination, process optimization. mt.commt.com |
| Raman Spectroscopy | Complementary vibrational information, often less sensitive to water. | Monitoring polymerization in aqueous or highly polar systems. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information on intermediates and final products. | Mechanistic investigations and structural elucidation of complex reaction mixtures. |
Tailoring of Macro- and Supramolecular Architectures for Specific Applications
Beyond simple polymers, the reactivity of the isocyanate group allows for its use as a building block in complex, well-defined macromolecular and supramolecular structures. The distinct domains of this compound—a rigid aromatic core and a flexible reactive arm—can be exploited to design materials with tailored properties.
Future research directions include:
Dendrimers and Hyperbranched Polymers: The isocyanate can be used as a reactive end-group on the periphery of dendrimers or as a monomer in the synthesis of hyperbranched polymers. These architectures could find applications in areas such as drug delivery, catalysis, and functional coatings.
Self-Assembling Systems: By incorporating this molecule into block copolymers, the differing polarities of the aromatic and isocyanate-derived urethane/urea segments could drive self-assembly into ordered nanostructures like micelles, vesicles, or lamellae. These systems are relevant for nanotechnology and advanced materials.
Functional Polymer Brushes: Grafting polymers initiated from a surface functionalized with this compound would create "polymer brushes." These surface-tethered polymer chains can be used to precisely control surface properties like wettability, adhesion, and biocompatibility.
Responsive Materials: By combining the isocyanate with other functional monomers, it is possible to create smart polymers that respond to external stimuli such as pH, temperature, or light. The aromatic ring could be functionalized further to incorporate photo-responsive or chemo-responsive groups, leading to materials for sensors, actuators, or controlled-release systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-Isocyanatoethyl)-4-methylbenzene, and what critical parameters govern reaction efficiency?
- Synthesis Strategies :
- Nucleophilic Substitution : The isocyanato group (-NCO) can be introduced via substitution reactions using precursors like halogenated ethylbenzene derivatives. For example, reacting 1-(2-Iodoethyl)-4-methylbenzene with silver cyanate (AgOCN) under anhydrous conditions .
- Stepwise Functionalization : Ethylbenzene derivatives may undergo sequential functionalization, such as nitration followed by reduction and isocyanate introduction.
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature : Reactions often require controlled heating (40–80°C) to avoid premature decomposition of the isocyanato group .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Characterization Techniques :
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ ~2.3 ppm), aromatic protons (δ ~6.8–7.2 ppm), and ethylenic protons (δ ~3.5–4.0 ppm) .
- ¹³C NMR : Isocyanato carbon (δ ~120–130 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 189 (C₁₀H₁₁NO) .
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
- Elemental Analysis : Confirm C, H, N, O composition within ±0.3% theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isocyanato group in crosslinking or polymerization reactions?
- Reaction Mechanism :
- Nucleophilic Addition : The electrophilic isocyanato group reacts with amines, alcohols, or thiols, forming urethanes, ureas, or thiocarbamates. For example, with ethanol:
R-NCO + HO-R' → R-NH-C(O)-O-R'
- Catalysis : Lewis acids (e.g., SnCl₂) accelerate reactions by polarizing the NCO group .
Q. How does the methyl substituent on the benzene ring influence the compound’s stability and regioselectivity in electrophilic aromatic substitution (EAS)?
- Steric and Electronic Effects :
- Methyl Group : Acts as an electron-donating group, activating the ring for EAS. Ortho/para-directing effects dominate, but steric hindrance from the ethyl-isocyanato chain may favor para-substitution .
- Stability Under Oxidative Conditions :
- The methyl group stabilizes intermediates during oxidation, but the isocyanato group is prone to hydrolysis. Stability in acidic media (pH < 5) is limited; use buffered conditions (pH 6–8) for long-term storage .
Q. What strategies mitigate side reactions (e.g., oligomerization) during the synthesis of polyurethanes using this compound?
- Preventive Measures :
- Stoichiometric Control : Maintain a 1:1 molar ratio of NCO to OH/NH₂ groups.
- Inhibitors : Add trace benzoyl chloride to suppress premature polymerization .
- Advanced Monitoring :
- Gel Permeation Chromatography (GPC) : Track molecular weight distribution to detect oligomers.
- Rheometry : Measure viscosity changes during curing to optimize reaction endpoints .
Key Considerations for Researchers
- Handling Precautions : The isocyanato group is moisture-sensitive. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
- Toxicity : Avoid inhalation; use fume hoods and PPE. LC₅₀ (rat, oral) data is limited; assume high toxicity .
- Alternative Applications : Explore its use in synthesizing photoactive polymers or bioactive scaffolds via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
